Thioamide vs. Carboxamide: Enhanced Antimycobacterial Inhibition in Pyrazine Congeners
In a controlled head-to-head comparison of matched amide/thioamide pairs within the pyrazine series, the thioamide congeners consistently exhibited higher in vitro antimycobacterial activity than their corresponding amide counterparts [1]. The most active thioamide in the series, 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide, achieved 91% inhibition against Mycobacterium tuberculosis at screening concentration, whereas the corresponding carboxamide series showed systematically lower inhibition at equivalent concentrations. This amide-to-thioamide activity enhancement is a class-level observation that directly supports the selection of the carbothioamide variant over the carboxamide for antimycobacterial programs [2].
| Evidence Dimension | In vitro inhibition of M. tuberculosis (matched amide/thioamide pairs) |
|---|---|
| Target Compound Data | Thioamides as a class: systematically higher % inhibition than matched amides. Best thioamide: 91% inhibition (5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide, logP 4.95) |
| Comparator Or Baseline | Corresponding carboxamides: lower % inhibition at matching test concentrations (specific values not reported for each pair in the abstract; amides reported as uniformly less active) |
| Quantified Difference | Qualitative rank-order: thioamide > amide across all matched pairs; best thioamide at 91% inhibition |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv; Farmaco 2002, 57(1):71-78 |
Why This Matters
Procurement of the carbothioamide rather than the carboxamide precursor ensures the sulfur atom is present in the final derivative, which is consistently associated with superior antimycobacterial potency.
- [1] Krinková J, Doležal M, Hartl J, et al. Synthesis and biological activity of 5-alkyl-6-(alkylsulfanyl)- or 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and corresponding thioamides. Farmaco. 2002;57(1):71-78. doi:10.1016/S0014-827X(01)01156-9 View Source
- [2] Opletalová V, Doležal M, et al. Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Farmaco. 2003;58(11):1105-1111. doi:10.1016/S0014-827X(03)00162-9 View Source
